Halogénures de benzyle
Benzyl halides are a class of organic compounds characterized by the presence of a benzyl group attached to a halogen atom (fluorine, chlorine, bromine, or iodine). These compounds are widely used in organic synthesis due to their reactivity and versatility. The benzyl group, derived from benzene with a methylene substitution at the 6-position, is known for its ability to stabilize the positive charge of the adjacent halogen through resonance.
Benzyl chlorides, bromides, and iodides find applications in various chemical processes such as coupling reactions, derivatization of biomolecules, and the preparation of pharmaceuticals. Their reactivity can be tailored by substituents on both the benzene ring and the benzyl moiety, making them valuable intermediates in organic chemistry. The stability of these compounds varies with the nature of the halogen atom; for instance, bromobenzyl derivatives are generally more stable than chlorobenzyl ones due to steric effects and the relative electronegativity differences.
In summary, benzyl halides represent a crucial subset of aromatic compounds in organic synthesis, offering diverse opportunities for structural modifications and functionalization.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
Benzene, 2-bromo-4-chloro-1-(fluoromethyl)- | 1824561-75-2 | C7H5BrClF |
![]() |
Benzene,1-(iodomethyl)-4-methyl- | 4484-74-6 | C8H9I |
![]() |
Benzenamine, 2-(fluoromethyl)- (9CI) | 511230-96-9 | C7H8NF |
![]() |
benzene, 1,3-difluoro-2-(fluoromethyl)- (9ci) | 62037-91-6 | C7H5F3 |
![]() |
Phenol, 2-(fluoromethyl)- | 62037-87-0 | C7H7FO |
![]() |
1-bromo-4-(fluoromethyl)benzene | 459-49-4 | C7H6BrF |
![]() |
1-Chloro-3-(iodomethyl)benzene | 70450-41-8 | C7H6ClI |
![]() |
1-Chloro-2-(iodomethyl)benzene | 70450-40-7 | C7H6ClI |
![]() |
2,3-Difluoro-4-(fluoromethyl)toluene | 1806306-09-1 | C8H7F3 |
![]() |
2,3-Difluoro-5-(fluoromethyl)toluene | 1803846-74-3 | C8H7F3 |
Littérature connexe
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Fournisseurs recommandés
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés
-
-
-
-
-
3-Nitrophenylacetonitrile Cas No: 621-50-1